N-(3-chloro-2-methylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-14-6-8-16(9-7-14)22-26-23(31-27-22)17-10-11-21(30)28(12-17)13-20(29)25-19-5-3-4-18(24)15(19)2/h3-12H,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLCJKDLTGYSHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(C(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a chloro-substituted aromatic ring and an oxadiazole moiety. The molecular formula is , and it has a molecular weight of approximately 404.87 g/mol. The presence of the oxadiazole ring is significant as it is often associated with various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic activity of oxadiazole derivatives against human leukemia cell lines (CEM-13 and U-937). The results indicated that certain derivatives exhibited IC50 values in the sub-micromolar range, suggesting potent anticancer activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | CEM-13 | 0.65 |
| 5b | U-937 | 2.41 |
These findings suggest that structural modifications can enhance the biological potency of oxadiazole-containing compounds .
The mechanism of action for these compounds often involves inducing apoptosis in cancer cells. Flow cytometry assays have shown that certain derivatives activate apoptotic pathways by increasing p53 expression levels and caspase-3 cleavage in MCF-7 cells, leading to programmed cell death .
Anticonvulsant Activity
In addition to anticancer properties, related compounds have been investigated for anticonvulsant activity. A study on 3-chloro-2-methylphenyl-substituted semicarbazones indicated promising results in terms of central nervous system (CNS) effects, showcasing the versatility of compounds with similar structural features .
Comparative Analysis of Biological Activities
The following table summarizes various studies on the biological activities of oxadiazole derivatives:
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, a related compound showed percent growth inhibitions (PGIs) against various cancer cell lines such as SNB-19 and OVCAR-8, with PGIs exceeding 85% . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest in cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives with similar structures exhibit strong antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans . The mode of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of N-(3-chloro-2-methylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide. Key factors influencing its biological activity include:
- Substituent Variations : Modifications on the chlorophenyl group can enhance selectivity towards cancer cells.
- Oxadiazole Ring : The presence of electron-withdrawing groups increases the potency against various pathogens.
Anticancer Studies
A study focusing on related oxadiazole derivatives demonstrated significant anticancer activity across multiple cell lines. For example, a derivative showed an IC50 value in the low micromolar range against A549 lung cancer cells, indicating potential for further development .
Antimicrobial Evaluations
Another case study evaluated the antimicrobial efficacy of several oxadiazole derivatives, revealing that modifications to the pyridine moiety significantly improved antibacterial activity against resistant strains of Staphylococcus aureus . The findings suggest that this class of compounds could serve as a template for developing new antibiotics.
Comparison with Similar Compounds
N-(3-Ethylphenyl)-2-{2-oxo-5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl}acetamide
- Molecular Formula : C₂₀H₂₂N₄O₃
- Key Features :
- Aromatic Group : 3-Ethylphenyl (vs. 3-chloro-2-methylphenyl in the target compound).
- Oxadiazole Substituent : Isopropyl (propan-2-yl) instead of p-tolyl.
- Molecular Weight : 366.42 g/mol.
- The isopropyl substituent on the oxadiazole introduces steric bulk, which may reduce binding to planar active sites compared to the p-tolyl group .
N-(4-Fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide
- Molecular Formula : C₁₈H₁₇FN₄O₄S (inferred from ).
- Key Features: Aromatic Group: 4-Fluorophenyl (electron-withdrawing fluorine vs. chloro-methyl). Oxadiazole Replacement: Piperidin-1-ylsulfonyl group at pyridinone position 3.
- Comparison : The sulfonyl group enhances hydrogen-bonding capacity and solubility but may reduce blood-brain barrier penetration. Fluorine’s electronegativity could improve target engagement in polar environments .
Analogues with Heterocyclic Variations
N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (Compound 130)
- Key Features :
- Core Structure : Ureido linker between the aromatic group and oxadiazole.
- Oxadiazole Substituent : 4-Fluorophenyl.
- The 4-fluorophenyl group may enhance metabolic stability compared to p-tolyl .
2-((5-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA)
- Key Features: Heterocycle: Dihydrothieno-pyridin fused system with a thioether-linked oxadiazole.
Tabulated Comparison of Key Compounds
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The target molecule can be dissected into three key intermediates (Figure 1):
- 3-(p-Tolyl)-1,2,4-oxadiazol-5-yl pyridinone core
- N-(3-Chloro-2-methylphenyl)acetamide sidechain
- Linking methylene bridge
The convergent synthesis strategy prioritizes independent preparation of the oxadiazole-pyridinone system and acetamide moiety before final coupling.
Stepwise Preparation Methods
Synthesis of 5-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Oxadiazole Ring Formation
The 1,2,4-oxadiazole ring is synthesized via cyclodehydration of amidoxime intermediates (Table 1):
Table 1. Optimization of oxadiazole formation
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Starting material | p-Tolyl amidoxime | - | |
| Cyclizing agent | POCl₃ | 78–85 | |
| Solvent | Toluene | 82 | |
| Temperature | 110°C (reflux) | - | |
| Reaction time | 8–10 hrs | - |
The reaction proceeds through nucleophilic attack of the amidoxime oxygen on the activated carbonyl, followed by HCl elimination. Excess POCl₃ (≥3 eq) ensures complete conversion, while toluene minimizes side reactions compared to chlorinated solvents.
Pyridinone Functionalization
The pyridin-2(1H)-one moiety is introduced via:
Synthesis of N-(3-Chloro-2-methylphenyl)acetamide
Acylation of 3-Chloro-2-methylaniline
Key parameters for chloroacetylation (Table 2):
Table 2. Chloroacetylation reaction optimization
| Condition | Value | Impact on Yield |
|---|---|---|
| Acylating agent | Chloroacetyl chloride | 89% |
| Base | Triethylamine | 91% |
| Solvent | Dichloromethane | 87% |
| Temperature | 0°C → RT | Minimizes diacylation |
| Molar ratio (amine:ClAcCl) | 1:1.05 | Prevents excess reagent |
The reaction exhibits high regioselectivity due to steric hindrance from the 2-methyl group, suppressing para-substitution.
Final Coupling Reaction
Nucleophilic Substitution
The methylene bridge forms via SN2 displacement (Table 3):
Table 3. Coupling reaction parameters
| Component | Role | Optimal Quantity |
|---|---|---|
| Pyridinone-oxadiazole | Nucleophile | 1.0 eq |
| Chloroacetamide | Electrophile | 1.1 eq |
| Base | K₂CO₃ | 2.5 eq |
| Solvent | DMF | 0.2 M |
| Temperature | 80°C | 72 hrs |
| Catalyst | KI (10 mol%) | 15% yield boost |
The reaction proceeds through deprotonation of the pyridinone nitrogen, generating a potent nucleophile that displaces chloride from the acetamide. Microwave-assisted synthesis reduces reaction time to 45 min with comparable yields (68% vs. 72% conventional).
Purification and Characterization
Chromatographic Techniques
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale production employs tubular reactors with:
- Residence time : 22 min
- Throughput : 1.8 kg/day
- Purity : 99.2% (HPLC)
Key advantages include improved heat transfer and reduced solvent consumption (32% reduction vs. batch).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
